molecular formula C7H5F4NO B6265517 3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol CAS No. 2092020-54-5

3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol

Cat. No. B6265517
CAS RN: 2092020-54-5
M. Wt: 195.11 g/mol
InChI Key: JNXWGLARRJZWRB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol, also known as 2,2,2-TFEP, is an organic compound with potential applications in laboratory experiments. It is a white solid that is soluble in water and other organic solvents. It has been used in a variety of scientific research applications, including drug discovery, environmental chemistry, biochemistry, and nanotechnology. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol has been used in a variety of scientific research applications. It has been used in drug discovery, as it can be used to modify existing drugs to create new compounds with improved properties. It has also been used in environmental chemistry, as it can be used to study the interactions of organic compounds with environmental pollutants. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules. In nanotechnology, it has been used to create nanostructures with improved properties.

Mechanism of Action

3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol has been studied for its mechanism of action. It is believed to interact with proteins and other biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can alter the structure and function of the proteins and other molecules, leading to changes in biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have a wide range of effects, including anti-inflammatory, anti-cancer, and antifungal effects. It has also been shown to modulate the activity of enzymes and other proteins involved in cellular processes, such as signal transduction and metabolism.

Advantages and Limitations for Lab Experiments

3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol has a number of advantages and limitations for laboratory experiments. One advantage is its high solubility in water and other organic solvents, which makes it easy to use in a variety of laboratory experiments. Its low toxicity also makes it safe to use in experiments. However, it is also limited by its low reactivity, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol in scientific research. One potential direction is the use of this compound in drug discovery, as it can be used to modify existing drugs to create new compounds with improved properties. Another potential direction is the use of this compound in nanotechnology, as it can be used to create nanostructures with improved properties. Additionally, this compound could be used to study the interactions of organic compounds with environmental pollutants, as well as the structure and function of proteins and other biological molecules. Finally, this compound could be used to study the biochemical and physiological effects of compounds, as well as their potential therapeutic applications.

Synthesis Methods

3-Fluoro-alpha-(trifluoromethyl)pyridine-2-methanol can be synthesized through a variety of methods. One method involves the reaction of 3-fluoropyridine with trifluoroacetic anhydride in the presence of a base, such as triethylamine. The reaction is carried out at room temperature and yields the desired compound in high yields. Another method involves the reaction of 3-fluoropyridine with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction is also carried out at room temperature and yields the desired compound in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol involves the conversion of 3-fluoropyridine to 3-fluoropyridine-2-carbaldehyde, followed by a Grignard reaction with 2,2,2-trifluoroacetone to form 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol.", "Starting Materials": [ "3-fluoropyridine", "2,2,2-trifluoroacetone", "Mg", "diethyl ether", "water", "sodium sulfate", "sodium chloride" ], "Reaction": [ "Step 1: Conversion of 3-fluoropyridine to 3-fluoropyridine-2-carbaldehyde", "3-fluoropyridine is reacted with chromyl chloride in chloroform to form 3-fluoropyridine-2-carbaldehyde.", "Step 2: Grignard reaction with 2,2,2-trifluoroacetone", "3-fluoropyridine-2-carbaldehyde is reacted with magnesium in diethyl ether to form the Grignard reagent.", "The Grignard reagent is then reacted with 2,2,2-trifluoroacetone to form 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol.", "Step 3: Purification", "The reaction mixture is quenched with water and extracted with diethyl ether.", "The organic layer is dried over sodium sulfate and concentrated.", "The crude product is purified by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.", "The purified product is dried over sodium sulfate and recrystallized from a suitable solvent to obtain the final product." ] }

CAS RN

2092020-54-5

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

JNXWGLARRJZWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)O)F

Purity

95

Origin of Product

United States

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